molecular formula C15H19NO4S B7922235 (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922235
M. Wt: 309.4 g/mol
InChI Key: QQESUZVLIDDNJK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a carboxymethylsulfanyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxymethylsulfanyl Group: This step involves the introduction of a carboxymethylsulfanyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by a carboxymethylsulfanyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperidine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.

Mechanism of Action

The mechanism of action of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

    (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

The uniqueness of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl ester counterparts.

Properties

IUPAC Name

2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-14(18)11-21-13-7-4-8-16(9-13)15(19)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQESUZVLIDDNJK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.